Zgwatinib

説明

特性

CAS番号 |

1268264-10-3 |

|---|---|

分子式 |

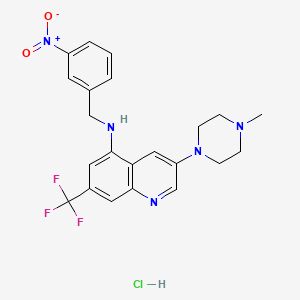

C22H22F3N5O2 |

分子量 |

445.4 g/mol |

IUPAC名 |

3-(4-methylpiperazin-1-yl)-N-[(3-nitrophenyl)methyl]-7-(trifluoromethyl)quinolin-5-amine |

InChI |

InChI=1S/C22H22F3N5O2/c1-28-5-7-29(8-6-28)18-12-19-20(10-16(22(23,24)25)11-21(19)27-14-18)26-13-15-3-2-4-17(9-15)30(31)32/h2-4,9-12,14,26H,5-8,13H2,1H3 |

InChIキー |

JIYPGFPFAVEPFX-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SOMG-833 HCl; SOMG 833 HCl; SOMG833 HCl; SOMG-833 Hydrochloride; SOMG833 Hydrochloride; SOMG 833 Hydrochloride; Zgwatinib Hydrochloride; Zgwatinib HCl; |

製品の起源 |

United States |

Foundational & Exploratory

Zgwatinib: A Deep Dive into its Mechanism of Action as a Potent and Selective c-MET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zgwatinib (also known as SOMG-833) is a highly potent and selective, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is a known driver in the pathogenesis of numerous human cancers, making it a critical target for therapeutic intervention. This compound demonstrates significant promise by effectively suppressing c-MET-mediated oncogenic activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on downstream signaling cascades, and consequent cellular effects. This document includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows to facilitate a thorough understanding for research and drug development professionals.

Introduction to this compound and its Target: c-MET

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways crucial for cell proliferation, survival, migration, and invasion. In many cancers, aberrant c-MET signaling, driven by gene amplification, mutation, or overexpression, leads to uncontrolled tumor growth and metastasis. This compound has been developed to specifically target and inhibit the kinase activity of c-MET, thereby blocking these oncogenic signals.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-MET kinase domain. By binding to the ATP-binding pocket of c-MET, this compound prevents the phosphorylation of the receptor, which is the critical initial step in the activation of its downstream signaling pathways. This inhibition of c-MET autophosphorylation effectively abrogates the recruitment and activation of subsequent signaling molecules.

Quantitative Data on this compound's Potency and Selectivity

This compound has demonstrated exceptional potency against c-MET and high selectivity over other kinases, minimizing the potential for off-target effects.

| Parameter | Value | Assay Type | Reference |

| IC50 (c-MET) | 0.93 nM | Biochemical Kinase Assay | [1][2] |

| Selectivity | >10,000-fold vs. 19 other tyrosine kinases | Kinase Selectivity Profiling | [1][2] |

Note: The specific IC50 or Ki values for the 19 other kinases in the selectivity panel are not publicly available.

Impact on Downstream Signaling Pathways

Inhibition of c-MET autophosphorylation by this compound leads to the suppression of major downstream signaling cascades that are critical for tumor cell proliferation and survival.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a key signaling route downstream of c-MET that promotes cell survival and proliferation. This compound treatment has been shown to decrease the phosphorylation of AKT, a central kinase in this pathway, indicating a blockade of this pro-survival signal.

RAS/MEK/ERK (MAPK) Pathway

The RAS/MEK/ERK (mitogen-activated protein kinase) pathway is another critical signaling cascade activated by c-MET, which plays a central role in regulating cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of ERK1/2, the final kinases in this cascade, thereby impeding the transmission of mitogenic signals to the nucleus.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by c-MET, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. This compound's inhibition of c-MET also leads to the suppression of STAT3 activation.

Cellular Effects of this compound

The inhibition of c-MET and its downstream signaling pathways by this compound translates into several key anti-cancer cellular effects.

Inhibition of Cell Proliferation

This compound has been shown to potently inhibit the proliferation of cancer cell lines that are dependent on c-MET signaling. This effect is a direct consequence of the blockade of pro-proliferative pathways such as the RAS/MEK/ERK and PI3K/AKT pathways.

Induction of G1/S Cell Cycle Arrest

By inhibiting the signaling pathways that drive cell cycle progression, this compound causes cells to arrest in the G1 phase, preventing them from entering the S phase and replicating their DNA.

Inhibition of Cell Migration and Invasion

c-MET signaling is a key driver of the migratory and invasive phenotypes of cancer cells, which are essential for metastasis. This compound effectively suppresses these processes, suggesting its potential to inhibit tumor spread.

Anti-Angiogenic Effects

The HGF/c-MET axis is also implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting this pathway, this compound can exert anti-angiogenic effects, further contributing to its anti-tumor activity.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound. Note: Specific details such as antibody clones, concentrations, and incubation times are not fully available in the public domain and may require optimization.

Western Blot Analysis for Phospho-Protein Levels

This assay is used to determine the effect of this compound on the phosphorylation status of c-MET and its downstream effectors.

-

Cell Culture and Treatment: Plate cancer cells (e.g., EBC-1, MKN-45) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-c-MET, total c-MET, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry (FACS)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound or vehicle for 24 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

FACS Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound (SOMG-833) in animal models, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively available in the public domain. Such studies are crucial for determining the drug's bioavailability, half-life, and overall in vivo behavior, and are essential for guiding clinical development.

Conclusion

This compound is a potent and highly selective c-MET inhibitor that effectively blocks the activation of the c-MET receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT3 cascades. This targeted inhibition leads to significant anti-proliferative, pro-apoptotic, anti-migratory, and anti-invasive effects in c-MET-dependent cancer cells. The robust preclinical data underscore the potential of this compound as a promising therapeutic agent for the treatment of cancers driven by aberrant c-MET signaling. Further investigation into its clinical efficacy and pharmacokinetic profile is warranted.

References

Zgwatinib's Kinase Selectivity Profile: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the kinase selectivity profile of Zgwatinib (also known as SOMG-833), a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a highly selective inhibitor of c-MET, a key driver in various oncogenic processes. It demonstrates a half-maximal inhibitory concentration (IC50) of 0.93 nM against c-MET.[1][2] Extensive kinase profiling has revealed that this compound is over 10,000-fold more selective for c-MET compared to a panel of 19 other tyrosine kinases, underscoring its potential for targeted cancer therapy with a favorable safety profile.[1][2]

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of 20 tyrosine kinases. The results, summarized in Table 1, highlight the compound's exceptional selectivity for c-MET.

| Kinase Target | IC50 (nM) | Selectivity (Fold vs. c-MET) |

| c-MET | 0.93 | 1 |

| AXL | >10,000 | >10,753 |

| MERTK | >10,000 | >10,753 |

| TYRO3 | >10,000 | >10,753 |

| FLT3 | >10,000 | >10,753 |

| VEGFR2 | >10,000 | >10,753 |

| KDR | >10,000 | >10,753 |

| FGFR1 | >10,000 | >10,753 |

| FGFR2 | >10,000 | >10,753 |

| PDGFRα | >10,000 | >10,753 |

| PDGFRβ | >10,000 | >10,753 |

| c-Kit | >10,000 | >10,753 |

| TIE2 | >10,000 | >10,753 |

| RON | >10,000 | >10,753 |

| ALK | >10,000 | >10,753 |

| ROS1 | >10,000 | >10,753 |

| RET | >10,000 | >10,753 |

| TRKA | >10,000 | >10,753 |

| TRKB | >10,000 | >10,753 |

| TRKC | >10,000 | >10,753 |

| Table 1: In vitro inhibitory activity of this compound against a panel of tyrosine kinases. Data extracted from Zhang, H, et al. Journal of Pharmacology and Experimental Therapeutics, 350(1), 36–45. |

Experimental Methodologies

The kinase inhibition assays were performed using a well-established biochemical assay format to determine the IC50 values of this compound against the kinase panel.

Biochemical Kinase Inhibition Assay Protocol

A representative protocol for a radiometric-based kinase assay, a gold standard for determining kinase activity, is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific kinase (IC50).

Materials:

-

Recombinant human kinase enzymes

-

Specific peptide or protein substrate for each kinase

-

This compound (test compound)

-

Adenosine triphosphate (ATP), [γ-33P]-ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA)

-

96-well plates

-

Phosphocellulose filter plates or membranes

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and then further diluted in the kinase reaction buffer.

-

Reaction Setup: The kinase, its specific substrate, and the diluted this compound are pre-incubated in the wells of a 96-well plate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-33P]-ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

-

Termination and Capture: The reaction is terminated by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-33P]-ATP is washed away.

-

Washing: The filter plate is washed multiple times with the wash buffer to remove any unbound radioactivity.

-

Detection: After drying, scintillation fluid is added to each well, and the amount of incorporated [γ-33P] is quantified using a scintillation counter.

-

Data Analysis: The radioactivity counts are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Signaling Pathways and Logical Relationships

c-MET Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the c-MET signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. The primary pathways affected by c-MET activation include the RAS-MAPK pathway, the PI3K-AKT pathway, and the STAT pathway.

This compound Selectivity Logic

The high selectivity of this compound for c-MET over other kinases is a key attribute. This can be visualized as a logical relationship where this compound's inhibitory action is primarily directed at c-MET, with minimal off-target effects on other kinases at therapeutic concentrations.

References

The c-MET Signaling Pathway and its Inhibition by Zgwatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-MET signaling pathway, its role in oncology, and the inhibitory action of Zgwatinib (also known as PLB1001 or Vebreltinib). This document details the molecular mechanisms, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental procedures.

The c-MET Signaling Pathway: A Critical Regulator of Cellular Processes

The c-MET proto-oncogene, located on chromosome 7, encodes the MET receptor tyrosine kinase. Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF), also known as scatter factor. The HGF/c-MET signaling axis is crucial for normal physiological processes, including embryonic development, tissue regeneration, and wound healing. However, dysregulation of this pathway is a key driver in the development and progression of numerous cancers.[1][2]

Mechanism of Activation

Under normal conditions, HGF, primarily secreted by mesenchymal cells, binds to the extracellular domain of the c-MET receptor on epithelial cells. This binding event triggers a cascade of intracellular signaling:

-

Receptor Dimerization and Autophosphorylation: HGF binding induces the homodimerization of two c-MET receptor molecules. This dimerization brings the intracellular tyrosine kinase domains into close proximity, leading to their trans-autophosphorylation on specific tyrosine residues (Y1234 and Y1235) within the catalytic loop.[3]

-

Multifunctional Docking Site Creation: The initial autophosphorylation event fully activates the kinase and leads to the subsequent phosphorylation of other tyrosine residues in the C-terminal tail (Y1349 and Y1356).[4] These phosphorylated residues create a multifunctional docking site for various downstream signaling and adaptor proteins.[3][4]

Downstream Signaling Cascades

The activated c-MET receptor serves as a scaffold for the recruitment and activation of several key signaling pathways that drive cellular responses:

-

RAS/MAPK Pathway: The adaptor protein Grb2 binds to the phosphorylated c-MET, which in turn recruits SOS, a guanine nucleotide exchange factor. This complex activates RAS, initiating the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK).[5][6] This pathway is primarily involved in cell proliferation, differentiation, and migration.

-

PI3K/AKT Pathway: The p85 subunit of phosphatidylinositol 3-kinase (PI3K) can bind to the c-MET docking site, either directly or through the adaptor protein Gab1. This activates PI3K, leading to the production of PIP3 and subsequent activation of AKT. The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[5][7]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) can also be directly recruited to the activated c-MET receptor, leading to its phosphorylation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell survival and proliferation.[5]

-

Other Key Effectors: Other important signaling molecules activated by c-MET include SRC, which is involved in cell migration, and PLCγ, which can modulate c-MET signaling.

The intricate network of downstream signaling initiated by HGF/c-MET activation is depicted in the following diagram.

Dysregulation in Cancer

Aberrant c-MET signaling is a hallmark of many human cancers and can occur through various mechanisms, including:[7]

-

Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-MET protein and constitutive kinase activity.

-

Activating Mutations: Point mutations in the MET gene can lead to ligand-independent activation of the receptor.[8]

-

Protein Overexpression: Increased transcription of the MET gene can also result in an excess of c-MET protein on the cell surface.

-

Autocrine Signaling Loop: Some cancer cells can produce their own HGF, leading to continuous self-stimulation of the c-MET pathway.

This dysregulation promotes tumor growth, proliferation, survival, invasion, metastasis, and angiogenesis.[2]

This compound: A Potent and Selective c-MET Inhibitor

This compound (also known as PLB1001, Vebreltinib, Bozitinib, or SOMG-833) is a potent, selective, and ATP-competitive small molecule inhibitor of the c-MET tyrosine kinase.[4][6][9]

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site within the kinase domain of the c-MET receptor. By competitively binding to this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of c-MET phosphorylation effectively shuts down all downstream signaling cascades, thereby inhibiting the pro-oncogenic cellular processes driven by aberrant c-MET signaling.

The inhibitory action of this compound on the c-MET pathway is illustrated in the following diagram.

References

- 1. A Study of PLB1001 in Non-small Cell Lung Cancer With c-Met Dysregulation(KUNPENG) [clin.larvol.com]

- 2. Carebox Connect [connect.careboxhealth.com]

- 3. Vebreltinib for Advanced Non-Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Apollomics Announces Poster Presentations of Vebreltinib Data at the 2024 American Association for Cancer Research (AACR) Annual Meeting - Apollomics, Inc. [apollomics.gcs-web.com]

Zgwatinib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatinib (also known as SOMG-833) is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various cancer cells. Aberrant c-MET activation, through mechanisms such as gene amplification, gene fusion, or ligand-dependent stimulation, is implicated in the pathogenesis of numerous human cancers. This guide provides a comprehensive technical overview of the preclinical validation of this compound's therapeutic potential in cancer cell lines, focusing on its target engagement and anti-neoplastic effects.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-MET kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition effectively blocks key oncogenic pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are crucial for tumor cell growth and survival.

Quantitative Analysis of this compound Activity

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines with varying c-MET status. The half-maximal inhibitory concentration (IC50) values demonstrate a clear correlation between c-MET dependency and sensitivity to this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | c-MET Status | IC50 (µM) |

| EBC-1 | Lung Cancer | MET Amplification | 0.015 ± 0.003 |

| MKN-45 | Gastric Cancer | MET Amplification | 0.018 ± 0.005 |

| U-87MG | Glioblastoma | HGF-dependent MET activation | 0.025 ± 0.006 |

| NIH-3T3/TPR-MET | Engineered Fibroblast | TPR-MET Fusion | 0.011 ± 0.002 |

| A549 | Lung Cancer | Low MET expression | >10 |

| HCT116 | Colon Cancer | Low MET expression | >10 |

| MCF-7 | Breast Cancer | Low MET expression | >10 |

Data is presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound (SOMG-833)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound (SOMG-833)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Cancer cell lines (e.g., EBC-1, MKN-45)

-

Female athymic nude mice (4-6 weeks old)

-

Matrigel (optional)

-

This compound (SOMG-833)

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., daily). Administer the vehicle solution to the control group.

-

Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflows for the experimental protocols described above.

Caption: this compound inhibits c-MET signaling.

References

Zgwatinib (SOMG-833): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatinib, also known as SOMG-833, is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for targeted cancer therapy. This document provides a comprehensive technical overview of the available pharmacokinetic and pharmacodynamic properties of this compound, intended to inform researchers, scientists, and professionals involved in drug development.

Pharmacodynamics

This compound exerts its anti-tumor effects by specifically targeting and inhibiting the c-MET receptor tyrosine kinase.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-MET, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade of c-MET activation leads to the downstream inhibition of key signaling pathways involved in cancer cell proliferation and survival.

In Vitro Potency and Selectivity

This compound has shown exceptional potency and selectivity for c-MET in preclinical studies.

| Parameter | Value | Reference |

| c-MET IC50 | 0.93 nM | [1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound's high selectivity for c-MET over other kinases minimizes off-target effects, potentially leading to a more favorable safety profile.

Effects on c-MET Signaling

By inhibiting c-MET phosphorylation, this compound effectively blocks downstream signaling cascades.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound from published, peer-reviewed literature is limited at this time. The following represents a general overview based on typical preclinical studies for small molecule kinase inhibitors.

| Parameter | Description | Expected Profile |

| Absorption | The process by which the drug enters the bloodstream. | Expected to be orally bioavailable. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Likely to distribute to tissues. |

| Metabolism | The chemical alteration of a drug by the body. | Expected to be metabolized by hepatic enzymes. |

| Excretion | The removal of the drug from the body. | Likely excreted through feces and/or urine. |

Further research is required to fully characterize the pharmacokinetic profile of this compound in various preclinical and clinical models.

Key Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following outlines general methodologies typically employed in the preclinical evaluation of a c-MET inhibitor.

In Vitro Kinase Assay

This experiment is designed to determine the direct inhibitory activity of this compound on the c-MET kinase.

Cell-Based Assays

These experiments assess the effect of this compound on c-MET-driven cellular processes.

-

Cell Viability/Proliferation Assay: Tumor cell lines with known c-MET activation are treated with increasing concentrations of this compound. Cell viability is measured using assays such as MTS or CellTiter-Glo® to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis: To confirm the on-target effect of this compound, c-MET-activated cells are treated with the compound, and cell lysates are analyzed by western blot for levels of phosphorylated c-MET (p-cMET) and downstream signaling proteins like p-AKT and p-ERK.

-

Migration and Invasion Assays: Transwell assays are used to evaluate the ability of this compound to inhibit the migration and invasion of c-MET-dependent cancer cells towards a chemoattractant.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Conclusion

This compound (SOMG-833) is a potent and selective c-MET inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action through the inhibition of the c-MET signaling pathway provides a strong rationale for its development as a targeted therapy for c-MET-driven cancers. While detailed pharmacokinetic data and specific experimental protocols are not yet widely available in the public domain, the foundational pharmacodynamic data highlights its potential as a valuable therapeutic agent. Further investigation is warranted to fully elucidate its clinical utility.

References

Zgwatinib: An In-Depth Technical Guide to Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zgwatinib (also known as SOMG-833) is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Preclinical studies demonstrate its significant anti-proliferative, anti-metastatic, and anti-angiogenic properties in c-MET dependent cancer models. This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound and its Target: c-MET

The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver of cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through c-MET gene amplification, mutation, or protein overexpression, is implicated in the pathogenesis and progression of numerous human cancers. This compound was developed as a selective inhibitor to target this oncogenic signaling axis, offering a potential therapeutic strategy for c-MET-driven malignancies.

In Vitro Efficacy of this compound

This compound has demonstrated potent and selective inhibitory activity against the c-MET kinase and c-MET-dependent cancer cell lines.

Kinase Inhibition Profile

This compound is a highly selective inhibitor of c-MET with a mean IC50 of 0.93 nM. Its selectivity was established against a panel of 19 other tyrosine kinases, where it showed over 10,000-fold greater potency for c-MET, highlighting its specific mechanism of action.[1]

Inhibition of c-MET Signaling

This compound effectively suppresses HGF-induced and constitutive c-MET phosphorylation, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway of this compound's Action

Anti-proliferative Activity

This compound potently inhibits the proliferation of cancer cells with c-MET activation, including those with MET gene amplification or TPR-MET fusion. In a panel of 24 cancer cell lines, this compound demonstrated selective cytotoxicity against c-MET-dependent lines.[1]

| Cell Line | Cancer Type | c-MET Status | IC50 (nM) |

| EBC-1 | Non-Small Cell Lung Cancer | MET Amplification | 3.8 |

| MKN-45 | Gastric Cancer | MET Amplification | 5.2 |

| SNU-5 | Gastric Cancer | MET Amplification | 9.7 |

| Hs746T | Gastric Cancer | MET Amplification | 12.4 |

| NIH-3T3/TPR-MET | Engineered Fibroblasts | TPR-MET Fusion | 2.5 |

| U-87MG | Glioblastoma | HGF-dependent | 15.6 |

| A549 | Non-Small Cell Lung Cancer | MET Low Expression | >1000 |

| HeLa | Cervical Cancer | MET Low Expression | >1000 |

| Data extracted from Zhang, H., et al. (2014). |

Inhibition of Cell Migration and Invasion

This compound effectively suppressed c-MET-mediated cell migration and invasion, key processes in cancer metastasis.

| Assay | Cell Line | Inhibition |

| Transwell Migration | EBC-1, MKN-45 | Significant |

| Matrigel Invasion | EBC-1, MKN-45 | Significant |

| Data extracted from Zhang, H., et al. (2014). |

In Vivo Efficacy of this compound

The anti-tumor activity of this compound was evaluated in several human tumor xenograft models in immunocompromised mice.

Antitumor Activity in Xenograft Models

Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in various c-MET-driven xenograft models.

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |

| NIH-3T3/TPR-MET | Engineered Fibroblasts | 25 mg/kg, p.o., q.d. | 85 |

| NIH-3T3/TPR-MET | Engineered Fibroblasts | 50 mg/kg, p.o., q.d. | 98 |

| U-87MG | Glioblastoma | 50 mg/kg, p.o., q.d. | 72 |

| EBC-1 | Non-Small Cell Lung Cancer | 50 mg/kg, p.o., q.d. | 81 |

| Data extracted from Zhang, H., et al. (2014). |

Workflow for In Vivo Xenograft Study

Experimental Protocols

In Vitro Assays

4.1.1. Cell Proliferation Assay (MTT Assay)

-

Cancer cells were seeded in 96-well plates at a density of 3,000-8,000 cells per well.

-

After 24 hours of incubation, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

Following a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance at 570 nm was measured using a microplate reader.

-

The IC50 values were calculated using GraphPad Prism software.

4.1.2. Transwell Migration Assay

-

Transwell inserts (8.0 µm pore size) were placed in 24-well plates.

-

The lower chambers were filled with medium containing 10% FBS as a chemoattractant.

-

Cancer cells (5 x 10^4) were resuspended in serum-free medium with various concentrations of this compound and seeded into the upper chambers.

-

After incubation for 12-24 hours at 37°C, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-

Migrated cells on the lower surface were fixed with methanol and stained with crystal violet.

-

The number of migrated cells was counted under a microscope in five random fields.

4.1.3. Matrigel Invasion Assay

-

The protocol is similar to the transwell migration assay, with the key difference being that the transwell inserts were pre-coated with Matrigel.

-

Briefly, transwell inserts were coated with 50 µL of diluted Matrigel and incubated at 37°C for 4 hours to allow for gelling.

-

The subsequent steps of cell seeding, incubation, and analysis were the same as the migration assay.

In Vivo Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used.

-

Tumor Cell Implantation: 5 x 10^6 EBC-1 or U-87MG cells, or 2 x 10^6 NIH-3T3/TPR-MET cells were subcutaneously injected into the right flank of the mice.

-

Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily (q.d.). The vehicle control was typically a solution of 0.5% carboxymethylcellulose.

-

Monitoring: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.

Conclusion

This compound (SOMG-833) is a potent and highly selective c-MET inhibitor with significant preclinical anti-cancer activity. Its efficacy in inhibiting c-MET signaling, suppressing cancer cell proliferation, migration, and invasion in vitro, and its robust tumor growth inhibition in vivo in c-MET-dependent models, strongly support its continued investigation as a potential therapeutic agent for the treatment of cancers with aberrant c-MET activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

Methodological & Application

Zgwatinib In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatinib (also known as SOMG-833) is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or overexpression, is a known driver in various human cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3][4][5][6][7] this compound's targeted inhibition of c-MET makes it a compound of significant interest for cancer therapeutics.

These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound using cancer cell lines with known c-MET pathway activation. The following sections include information on a recommended cell line, a detailed protocol for the CellTiter-Glo® Luminescent Cell Viability Assay, and an alternative protocol for the MTT assay. Additionally, diagrams illustrating the c-MET signaling pathway and the experimental workflow are provided.

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival.[8] this compound selectively inhibits the kinase activity of c-MET, thereby blocking these downstream signals.

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Recommended Cell Line for this compound Assay

For evaluating the efficacy of a c-MET inhibitor like this compound, it is crucial to select a cell line that is dependent on the c-MET pathway for its proliferation and survival. Cell lines with MET gene amplification are highly recommended.

| Cell Line | Cancer Type | c-MET Status | Reference |

| EBC-1 | Non-Small Cell Lung Cancer | MET Amplification | [2][9] |

| NCI-H1993 | Non-Small Cell Lung Cancer | MET Amplification | [2][9][10] |

| MKN-45 | Gastric Cancer | MET Amplification | [4][11] |

| SNU-5 | Gastric Cancer | MET Amplification | [4][11] |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions for the Promega CellTiter-Glo® assay, which determines the number of viable cells in culture based on the quantification of ATP.[1][12][13][14][15]

Materials

-

This compound (solubilized in DMSO)

-

c-MET dependent cancer cell line (e.g., EBC-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure

-

Cell Seeding:

-

Culture the selected c-MET dependent cell line in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the cells into opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[12][13]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the background wells (medium only) from all other measurements.

-

Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle control wells.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

-

Alternative Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16][17][18]

Materials

-

This compound (solubilized in DMSO)

-

c-MET dependent cancer cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)[18]

-

Clear 96-well plates

-

Microplate spectrophotometer

Procedure

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.

-

-

MTT Incubation:

-

After the 72-hour incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[17]

-

Follow step 4 from the CellTiter-Glo® protocol for data analysis, using absorbance values instead of luminescence.

-

Experimental Workflow Diagram

Caption: Workflow for this compound in vitro cell proliferation assays.

Data Presentation

The quantitative data from these assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound.

| Cell Line | Assay Type | This compound IC50 (nM) |

| EBC-1 | CellTiter-Glo | To be determined experimentally |

| NCI-H1993 | CellTiter-Glo | To be determined experimentally |

| MKN-45 | MTT | To be determined experimentally |

| SNU-5 | MTT | To be determined experimentally |

Note: The choice between the CellTiter-Glo® and MTT assay may depend on the available equipment and the specific characteristics of the cell line being used. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol.[1] The MTT assay is a classic and cost-effective method but involves more steps and potential for error.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. OUH - Protocols [ous-research.no]

- 13. ch.promega.com [ch.promega.com]

- 14. promega.com [promega.com]

- 15. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 18. goldbio.com [goldbio.com]

Application Notes and Protocols for Zgwatinib in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Zgwatinib (also known as SOMG-833), a potent and selective c-MET inhibitor, in preclinical mouse xenograft models. The following protocols and data are intended to facilitate the design and execution of in vivo efficacy studies to evaluate the antitumor activity of this compound.

Introduction

This compound is a small-molecule, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various cancer cells. Dysregulation of this pathway, through c-MET amplification, mutation, or overexpression, is implicated in the progression of numerous human cancers, making it a key therapeutic target.[2] this compound has demonstrated high selectivity and potent inhibition of c-MET-driven neoplastic effects in preclinical studies.[1][2] These notes detail the application of this compound in established mouse xenograft models to assess its in vivo antitumor efficacy.

Mechanism of Action: c-MET Signaling Pathway

This compound selectively targets and inhibits the tyrosine kinase activity of the c-MET receptor. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by c-MET include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the c-MET kinase domain, this compound prevents its phosphorylation and subsequent activation of these downstream effectors, thereby inhibiting tumor growth and progression.

Caption: this compound inhibits the HGF/c-MET signaling pathway.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of this compound in c-MET Dependent Xenograft Models[2]

| Cell Line | Mouse Strain | Treatment | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| NIH-3T3/TPR-MET | Nude Mice | This compound | 25 | Oral Gavage | Once Daily | 85 |

| NIH-3T3/TPR-MET | Nude Mice | This compound | 50 | Oral Gavage | Once Daily | 95 |

| U-87MG | Nude Mice | This compound | 50 | Oral Gavage | Once Daily | 70 |

| EBC-1 | Nude Mice | This compound | 50 | Oral Gavage | Once Daily | 65 |

Experimental Protocols

Experimental Workflow for a this compound Mouse Xenograft Study

Caption: Workflow of a typical this compound mouse xenograft study.

Protocol 1: Cell Culture and Preparation for Implantation

-

Cell Lines: Culture c-MET dependent human cancer cell lines such as U-87MG (glioblastoma) or EBC-1 (lung squamous cell carcinoma) in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

-

Cell Counting and Viability: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.

-

Preparation for Injection: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells per 100 µL) in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to enhance tumor take rate. Keep the cell suspension on ice until injection.

Protocol 2: Tumor Implantation in Nude Mice

-

Animals: Use female athymic nude mice, 6-8 weeks old. Allow the mice to acclimatize for at least one week before any experimental procedures.

-

Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane inhalation.

-

Injection: Shave and disinfect the injection site on the flank of the mouse. Subcutaneously inject the prepared cell suspension (e.g., 100 µL) using a 27-gauge needle.

-

Monitoring: Monitor the mice for tumor appearance. Begin caliper measurements once tumors become palpable.

Protocol 3: this compound Formulation and Administration

-

Formulation: Prepare this compound for oral administration. A typical vehicle consists of 0.5% carboxymethylcellulose (CMC) in sterile water. The final concentration should be calculated based on the desired dose and the average weight of the mice.

-

Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or the vehicle control daily via oral gavage using an appropriate gavage needle.

Protocol 4: Tumor Measurement and Efficacy Evaluation

-

Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

-

Efficacy Endpoint: The study endpoint may be a specific time point or when tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treated and control groups.

Safety and Handling

This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should consult relevant literature and institutional protocols for detailed experimental design and execution.

References

Zgwatinib (SOMG-833): Application Notes and Protocols for In Vivo Animal Studies

For Research Use Only

Introduction

Zgwatinib (also known as SOMG-833) is a potent, selective, and ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various tumor cells.[2][3] Aberrant activation of the c-MET pathway, through gene amplification, fusion, or mutation, is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[2] this compound has demonstrated high selectivity for c-MET, with an IC50 of approximately 0.93 nM, and has shown significant anti-tumor efficacy in preclinical xenograft models dependent on c-MET signaling.[1][2] These notes provide a comprehensive overview of the recommended dosages and protocols for in vivo animal studies using this compound.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the in vivo anti-tumor efficacy of this compound in various c-MET dependent xenograft models.

| Animal Model | Cell Line | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Nude Mice | NIH-3T3/TPR-MET | 20, 40, 80 mg/kg, oral gavage | Daily | Dose-dependent | Zhang, H, et al. (2014) |

| Nude Mice | U-87MG (Glioblastoma) | 20, 40, 80 mg/kg, oral gavage | Daily | Dose-dependent | Zhang, H, et al. (2014) |

| Nude Mice | EBC-1 (Lung Cancer) | 20, 40, 80 mg/kg, oral gavage | Daily | Dose-dependent | Zhang, H, et al. (2014) |

Signaling Pathway

The diagram below illustrates the HGF/c-MET signaling pathway and the mechanism of action of this compound. Upon binding of its ligand, HGF, the c-MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. This compound selectively binds to the ATP-binding site of the c-MET kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.

References

Application Notes and Protocols for Zgwatatinib in Cell Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatatinib is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in the regulation of cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the c-Met pathway is frequently observed in various human cancers and is associated with tumor progression and metastasis.[1][4] Zgwatatinib provides a valuable tool for investigating the molecular mechanisms underlying cancer cell migration and invasion and for evaluating the therapeutic potential of c-Met inhibition.

These application notes provide detailed protocols for utilizing Zgwatatinib in two standard in vitro assays to assess its impact on cell migration and invasion: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

Hepatocyte growth factor (HGF) is the exclusive ligand for the c-Met receptor.[2] Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt, RAS/MAPK, and STAT pathways. These pathways converge to promote the expression of genes involved in cell motility and the degradation of the extracellular matrix, thereby facilitating cell migration and invasion.[5][6][7] Zgwatatinib exerts its inhibitory effect by binding to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

Data Presentation: Inhibitory Effects of Zgwatatinib

The following table summarizes hypothetical quantitative data on the efficacy of Zgwatatinib in inhibiting cell migration and invasion in various cancer cell lines.

| Cell Line | Assay Type | IC50 (nM) |

| A549 (Lung Carcinoma) | Wound Healing | 8.5 |

| U-87 MG (Glioblastoma) | Wound Healing | 12.2 |

| MDA-MB-231 (Breast Cancer) | Transwell Invasion | 15.8 |

| PC-3 (Prostate Cancer) | Transwell Invasion | 10.4 |

Table 1: Hypothetical IC50 values of Zgwatatinib in cell migration and invasion assays.

Experimental Protocols

Wound Healing (Scratch) Assay for Cell Migration

This assay is a simple and cost-effective method to study collective cell migration in vitro.[8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Zgwatatinib stock solution

-

Vehicle control (e.g., DMSO)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[10][11]

-

Scratch Creation: Once the cells are confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[8][12]

-

Washing: Gently wash the wells twice with PBS to remove any detached cells.[8][12]

-

Treatment: Replace the PBS with serum-free medium containing various concentrations of Zgwatatinib or a vehicle control.

-

Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification.[11]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, or until significant cell migration is observed in the control wells.[11][12]

-

Imaging (Final Time Point): After incubation, capture images of the same fields as in step 5.

-

Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [ (Initial Area - Final Area) / Initial Area ] * 100

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Zgwatatinib stock solution

-

Vehicle control (e.g., DMSO)

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cold, serum-free medium

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and add 50-100 µL to the upper chamber of each Transwell insert. Incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.[15] Trypsinize and resuspend the cells in serum-free medium containing various concentrations of Zgwatatinib or a vehicle control.

-

Cell Seeding: Add the cell suspension (e.g., 1 x 10^5 cells in 200 µL) to the upper chamber of the coated inserts.[16]

-

Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[12]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours, depending on the cell type's invasive potential.[12]

-

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[12][17]

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane by incubating the inserts in methanol for 10-20 minutes.[16][17] Stain the cells with a 0.5% crystal violet solution for 20 minutes.[12][16]

-

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Analysis: Count the number of stained, invaded cells on the membrane using a microscope. Take images from several random fields and calculate the average number of invaded cells per field.

Conclusion

Zgwatatinib is a powerful research tool for elucidating the role of the c-Met signaling pathway in cancer cell migration and invasion. The provided protocols for the Wound Healing and Transwell Invasion assays offer robust and reproducible methods to quantify the inhibitory effects of Zgwatatinib on these key processes of metastasis. These assays are essential for the preclinical evaluation of Zgwatatinib and other c-Met inhibitors in the development of novel anti-cancer therapies.

References

- 1. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. platypustech.com [platypustech.com]

- 3. Aptamers Binding to c-Met Inhibiting Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Glioma Cell Motility - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Research Progress on the Regulation Mechanism of Key Signal Pathways Affecting the Prognosis of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Scratch Wound Healing Assay [bio-protocol.org]

- 9. Wound healing assay | Abcam [abcam.com]

- 10. Scratch Wound Healing Assay [en.bio-protocol.org]

- 11. med.virginia.edu [med.virginia.edu]

- 12. pharm.ucsf.edu [pharm.ucsf.edu]

- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 14. clyte.tech [clyte.tech]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Anti-Angiogenic Potential of Zgwatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been identified as key regulators of angiogenesis.[1][2] The HGF/c-MET signaling pathway promotes endothelial cell proliferation, migration, and survival, all essential steps in the angiogenic process.[2] Dysregulation of the c-MET pathway is frequently observed in various human cancers and is associated with poor prognosis.[1][2]

Zgwatinib (SOMG-833) is a potent and selective ATP-competitive inhibitor of c-MET, with an IC50 of 0.93 nM.[3] By targeting the c-MET kinase, this compound has the potential to inhibit c-MET-driven cell proliferation and exert anti-tumor activity.[3] A significant component of its anti-tumor effect is hypothesized to be the inhibition of angiogenesis. MET inhibition has been shown to decrease the production of vascular endothelial growth factor (VEGF), a major driver of angiogenesis, leading to a reduction in microvessel density in tumor models.[1]

These application notes provide a detailed protocol for evaluating the anti-angiogenic effects of this compound using a standard in vitro angiogenesis assay: the endothelial cell tube formation assay. This assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[4][5]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of c-MET in promoting angiogenesis and the inhibitory action of this compound.

Caption: c-MET signaling pathway in angiogenesis and its inhibition by this compound.

Experimental Protocol: Endothelial Cell Tube Formation Assay

This protocol details the steps to assess the effect of this compound on the tube-forming ability of human umbilical vein endothelial cells (HUVECs).

Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound (SOMG-833)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Calcein AM (for fluorescence imaging)

-

96-well culture plate

-

Pipettes and sterile tips

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with a camera

Methods

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C.

-

Prepare working solutions by diluting the stock solution in endothelial cell basal medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

-

Plate Coating with BME:

-

Thaw the BME on ice overnight in a 4°C refrigerator.

-

Pre-cool a 96-well plate and pipette tips at -20°C for 10-15 minutes.

-

Using the pre-cooled tips, add 50 µL of BME to each well of the 96-well plate.

-

Ensure the BME is evenly distributed across the well surface.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

-

Cell Seeding and Treatment:

-

Culture HUVECs to 70-90% confluency.

-

Harvest the cells using Trypsin-EDTA and neutralize with trypsin neutralizer or complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in basal medium.

-

Perform a cell count and adjust the cell density to 1 x 10^5 to 1.5 x 10^5 cells/mL.

-

Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).

-

Gently add 100 µL of the cell suspension to each BME-coated well.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[6]

-

Monitor tube formation periodically under an inverted microscope.

-

After the desired incubation period, capture images of the tube networks in each well. For quantitative analysis, it is recommended to take images from the center of each well at a consistent magnification (e.g., 4x or 10x).

-

-

Quantification of Tube Formation:

-

Tube formation can be quantified by measuring several parameters, including:

-

Total tube length

-

Number of nodes (branch points)

-

Number of loops (enclosed areas)

-

-

Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.

-

Experimental Workflow

The following diagram outlines the key steps of the endothelial cell tube formation assay with this compound treatment.

Caption: Workflow for the endothelial cell tube formation assay.

Data Presentation

The quantitative data from the tube formation assay should be summarized in a clear and structured table for easy comparison between different treatment groups.

| Treatment Group | Concentration | Total Tube Length (µm) | Number of Nodes | Number of Loops |

| Vehicle Control | 0.1% DMSO | 12500 ± 850 | 150 ± 15 | 80 ± 8 |

| This compound | 1 nM | 10200 ± 700 | 125 ± 12 | 65 ± 7 |

| This compound | 10 nM | 6300 ± 550 | 70 ± 8 | 30 ± 5 |

| This compound | 100 nM | 2100 ± 300 | 25 ± 5 | 5 ± 2 |

| Positive Control (e.g., Sunitinib) | 1 µM | 1800 ± 250 | 20 ± 4 | 3 ± 1 |

Data are presented as mean ± standard deviation from three independent experiments.

Alternative Angiogenesis Assays

For a more comprehensive evaluation of this compound's anti-angiogenic properties, consider employing additional assays that model different aspects of the angiogenic process.

Aortic Ring Assay

This ex vivo assay utilizes segments of the aorta cultured in a 3D matrix to observe the sprouting of new vessels. It provides a more complex microenvironment that includes multiple cell types.

Brief Protocol:

-

Clean the aorta of adipose and connective tissue and slice it into 1 mm thick rings.

-

Embed the aortic rings in a collagen or BME matrix in a multi-well plate.

-

Culture the rings in endothelial cell growth medium supplemented with various concentrations of this compound or vehicle control.

-

Monitor and quantify vessel sprouting over several days (typically 6-12 days).[7]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that uses the highly vascularized membrane of a chick embryo to study angiogenesis.[9][10][11]

Brief Protocol:

-

Incubate fertilized chicken eggs for 3-4 days.[10]

-

Create a small window in the eggshell to expose the CAM.[9][11]

-

Apply a carrier (e.g., a filter disk or a gelatin sponge) loaded with this compound or vehicle control onto the CAM.[11]

-

Reseal the window and incubate the eggs for an additional 2-3 days.

-

Harvest the CAM and quantify the blood vessel density and branching in the area of the implant.[11]

Conclusion

The provided protocols offer a robust framework for investigating the anti-angiogenic effects of this compound. The endothelial cell tube formation assay is an excellent initial in vitro screen, while the aortic ring and CAM assays provide more complex ex vivo and in vivo systems for further validation. Consistent and quantifiable inhibition of angiogenesis across these assays would provide strong evidence for this mechanism of action for this compound, supporting its further development as an anti-cancer therapeutic.

References

- 1. Impact of MET targeting on tumor-associated angiogenesis and growth of MET mutations-driven models of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-genetics.com [n-genetics.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Studying MET Amplification in NSCLC with Zgwatinib

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Zgwatinib (SOMG-833), a potent and selective c-MET inhibitor, for investigating MET amplification in Non-Small Cell Lung Cancer (NSCLC).

Introduction to MET Amplification in NSCLC and this compound

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes. However, dysregulation of the HGF/c-MET signaling axis is a key driver in the development and progression of various cancers, including NSCLC. Aberrant MET activation, often through gene amplification, leads to increased tumor cell proliferation, survival, migration, and invasion. MET amplification is a primary oncogenic driver in a subset of NSCLC and also a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).

This compound (also known as SOMG-833) is a highly potent and selective, ATP-competitive small-molecule inhibitor of c-MET.[1] Its high selectivity for c-MET over other kinases makes it a valuable research tool to specifically investigate the role of MET signaling in cancer biology.

Mechanism of Action of this compound